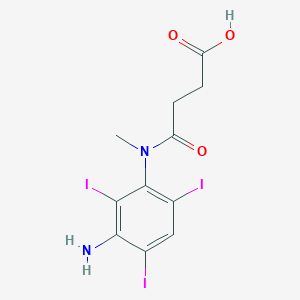

4-(3-amino-2,4,6-triiodo-N-methylanilino)-4-oxobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclosporin A ist ein zyklisches Undecapeptid, das aus dem Pilz Tolypocladium inflatum gewonnen wird. Es wurde erstmals 1970 von Borel und Stahelin bei der Suche nach neuen Antimykotika entdeckt . Cyclosporin A ist bekannt für seine starke immunsuppressive Wirkung, die die Organtransplantation revolutioniert hat, indem sie die Abstoßung von Transplantaten verhindert .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

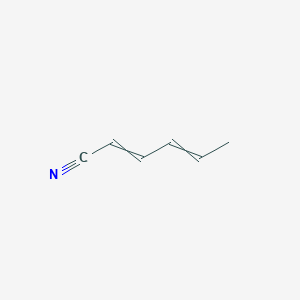

Cyclosporin A kann durch chemische Cyclisierung des synthetischen Undecapeptids zwischen den Positionen 7 und 8 synthetisiert werden, was die enzymatische Cyclisierungsreaktion nachahmt . Die Synthese beinhaltet die Verwendung spezifischer Aminosäuren, darunter (4R)-4-((E)-2-Butenyl)-4,N-dimethyl-L-threonin, das für die Aktivität von Cyclosporin A entscheidend ist .

Industrielle Produktionsmethoden

Die industrielle Produktion von Cyclosporin A erfolgt hauptsächlich durch Submersfermentation unter Verwendung des Pilzes Tolypocladium inflatum . Dieses Verfahren ermöglicht die großtechnische Herstellung der Verbindung, die dann für die medizinische Verwendung gereinigt und formuliert wird.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cyclosporin A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Verbindung zu modifizieren, um ihre Eigenschaften zu verbessern oder ihre Toxizität zu reduzieren .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von Cyclosporin A verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen finden typischerweise unter kontrollierten Bedingungen statt, um die Stabilität der Verbindung zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Cyclosporin A gebildet werden, umfassen verschiedene Analoga mit modifizierten immunsuppressiven Eigenschaften. Diese Analoga werden auf ihre potenziellen therapeutischen Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

Cyclosporin A hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Biologie: Wird auf seine Auswirkungen auf die T-Lymphozytenaktivität und die Immunmodulation untersucht.

Industrie: Wird bei der Entwicklung neuer Arzneimittelverabreichungssysteme und Formulierungen eingesetzt.

Wirkmechanismus

Cyclosporin A übt seine Wirkung aus, indem es die Aktivität von Calcineurin hemmt, einer Proteinphosphatase, die an der T-Zellaktivierung beteiligt ist . Nach Bindung an seinen Rezeptor, Cyclophilin, bildet Cyclosporin A einen Komplex, der Calcineurin hemmt und so die Dephosphorylierung und Aktivierung des nuklearen Transkriptionsfaktors der aktivierten T-Zellen (NFAT) verhindert. Diese Hemmung blockiert die Transkription von Interleukin-2 und anderen Zytokinen, was zu einer Immunsuppression führt .

Wirkmechanismus

Cyclosporin-A exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in T-cell activation . Upon binding to its receptor, cyclophilin, cyclosporin-A forms a complex that inhibits calcineurin, preventing the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT). This inhibition blocks the transcription of interleukin-2 and other cytokines, leading to immunosuppression .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tacrolimus: Ein weiterer Calcineurin-Inhibitor mit ähnlichen immunsuppressiven Eigenschaften, aber unterschiedlicher chemischer Struktur.

Einzigartigkeit

Cyclosporin A ist aufgrund seiner zyklischen Peptidstruktur und seiner spezifischen Bindung an Cyclophilin einzigartig, was es von anderen Immunsuppressiva abhebt. Seine Fähigkeit, die T-Zellaktivierung selektiv zu hemmen, ohne eine Knochenmarksuppression zu verursachen, ist ein bedeutender Vorteil .

Eigenschaften

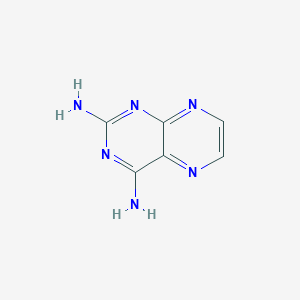

CAS-Nummer |

1221-05-2 |

|---|---|

Molekularformel |

C11H11I3N2O3 |

Molekulargewicht |

599.93 g/mol |

IUPAC-Name |

4-(3-amino-2,4,6-triiodo-N-methylanilino)-4-oxobutanoic acid |

InChI |

InChI=1S/C11H11I3N2O3/c1-16(7(17)2-3-8(18)19)11-6(13)4-5(12)10(15)9(11)14/h4H,2-3,15H2,1H3,(H,18,19) |

InChI-Schlüssel |

LTJAWEPNFDGFQG-UHFFFAOYSA-N |

SMILES |

CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCC(=O)O |

Kanonische SMILES |

CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCC(=O)O |

| 1221-05-2 | |

Synonyme |

3-[[N-(3-Amino-2,4,6-triiodophenyl)-N-methylamino]carbonyl]propionic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-octoxy-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B74733.png)